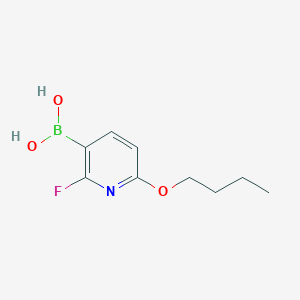

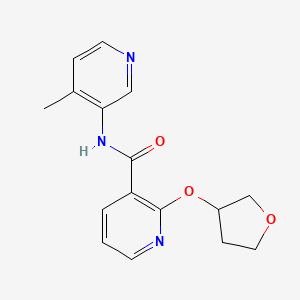

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Reactivity N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, as part of the broader family of 1,2,4-triazines, is involved in various chemical syntheses and reactions. For instance, studies on the amination of 1,2,4-triazines have shown that these compounds undergo substitution reactions leading to the formation of 3-amino-1,2,4-triazines. Such reactions are crucial for developing new chemical entities with potential applications in materials science and pharmaceuticals (Rykowski & Plas, 1982).

Material Science and Polymers In material science, 1,2,4-triazines, including derivatives similar to this compound, have been investigated for their utility in creating advanced materials. For example, their incorporation into polymers has been studied for enhancing the properties of materials, such as thermal stability and luminescence. These advancements are pivotal for developing new materials for electronic, optical, and structural applications (Sun et al., 2015).

Optical Properties and Luminescence The synthesis and optical properties of triazine-amine conjugated oligomers have been extensively researched. These compounds exhibit strong fluorescence and are promising for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent markers. The ability to fine-tune the optical properties through chemical modification makes this compound and its derivatives valuable for creating high-performance optical materials (Murase & Fujita, 2005).

Catalysis and Amide Formation The role of similar triazine derivatives in catalyzing amide-forming reactions highlights the versatility of these compounds in synthetic organic chemistry. Their ability to mediate or catalyze the formation of amides is crucial for pharmaceutical manufacturing, where amide bonds are ubiquitous. Research into the mechanisms and efficiency of these catalytic processes is ongoing, with the aim of developing more sustainable and efficient synthetic routes (Kitamura et al., 2014).

Environmental Applications In the environmental sector, research into novel sulfonated thin-film composite nanofiltration membranes incorporating triazine derivatives demonstrates the potential for water purification and dye treatment technologies. These membranes show increased water flux and improved rejection of dyes, offering a promising approach to addressing water scarcity and pollution issues (Liu et al., 2012).

特性

IUPAC Name |

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-9-12(16(2)3)13-11(15-14-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYADVNGMOHOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324834 |

Source

|

| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339013-26-2 |

Source

|

| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)